(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid
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Overview
Description
GR138676 is a novel peptidic tachykinin antagonist that is potent at neurokinin 3 receptors. It is a conformationally constrained analogue of neurokinin B, a naturally occurring peptide. GR138676 has been studied for its ability to antagonize neurokinin 3 receptor-mediated responses, making it a valuable tool in neuropharmacology research .
Preparation Methods
GR138676 is synthesized using standard peptide synthesis methodologies. This involves a combination of solid-phase linear sequence assembly and solution-phase fragment coupling strategies. The compound is typically prepared in dimethyl sulfoxide (DMSO) or glacial acetic acid .
Chemical Reactions Analysis
GR138676 undergoes various chemical reactions, primarily involving its interaction with neurokinin receptors. It acts as a competitive antagonist of neurokinin B-dependent arachidonic acid mobilization and calcium mobilization. The compound does not exhibit agonist activity at neurokinin 1 or neurokinin 2 receptors but shows potent antagonistic effects at neurokinin 3 receptors .
Scientific Research Applications
GR138676 has several scientific research applications, particularly in the fields of neuropharmacology and medicinal chemistry. It is used to study the physiological and pathophysiological functions of neurokinin 3 receptors. The compound is also valuable in characterizing the role of neurokinin receptors in various biological processes, including pain perception, inflammation, and central nervous system disorders .
Mechanism of Action
GR138676 exerts its effects by competitively antagonizing neurokinin 3 receptors. It inhibits the mobilization of arachidonic acid and calcium in cells expressing these receptors. The compound’s mechanism of action involves binding to the neurokinin 3 receptor, preventing the activation of downstream signaling pathways that mediate physiological responses .
Comparison with Similar Compounds
GR138676 is unique in its high potency and selectivity for neurokinin 3 receptors. Similar compounds include CP-96,345 and SR-48,968, which are also neurokinin receptor antagonists but differ in their receptor selectivity and chemical structure. GR138676’s conformational constraint and peptidic nature distinguish it from these other antagonists .
Properties
Molecular Formula |
C75H92N12O15S |
---|---|
Molecular Weight |
1433.7 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C75H92N12O15S/c1-47(2)33-63(73(98)79-55(44-101-42-51-25-15-7-16-26-51)45-102-43-52-27-17-8-18-28-52)87-41-53-29-31-86(66(53)75(87)100)74(99)62(36-50-23-13-6-14-24-50)85-70(95)59(35-49-21-11-5-12-22-49)81-69(94)58(34-48-19-9-4-10-20-48)82-72(97)61(39-65(90)91)84-71(96)60(37-54-40-77-46-78-54)83-68(93)57(30-32-103-3)80-67(92)56(76)38-64(88)89/h4-28,40,46-47,53,55-63,66H,29-39,41-45,76H2,1-3H3,(H,77,78)(H,79,98)(H,80,92)(H,81,94)(H,82,97)(H,83,93)(H,84,96)(H,85,95)(H,88,89)(H,90,91)/t53-,56+,57+,58+,59+,60+,61+,62+,63-,66-/m1/s1 |
InChI Key |
SHZVIDXXKGEHEF-QEPUNBJPSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2)N3C[C@H]4CCN([C@H]4C3=O)C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2)N3CC4CCN(C4C3=O)C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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